N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide
CAS No.: 899931-97-6
Cat. No.: VC8314044
Molecular Formula: C23H23Br2N3OS
Molecular Weight: 549.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899931-97-6 |
|---|---|
| Molecular Formula | C23H23Br2N3OS |
| Molecular Weight | 549.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H23Br2N3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29) |
| Standard InChI Key | XLBLUHKXHMCPNC-UHFFFAOYSA-N |
| SMILES | C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
| Canonical SMILES | C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Introduction
The compound N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic molecule that has drawn attention in pharmaceutical and chemical research due to its potential biological activities. This article explores its structural characteristics, synthesis pathways, and potential applications in medicinal chemistry.
Synthesis Pathways
The synthesis of N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide involves multi-step organic reactions:
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Formation of the Diazaspiro Core:
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Cyclization reactions involving diamines and ketones to form the diazaspiro framework.
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Bromination of phenyl rings using brominating agents such as NBS (N-Bromosuccinimide).
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Introduction of the Thioacetamide Group:
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Thiolation reactions with acetamide derivatives and sulfur reagents.
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Final Coupling Steps:
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The brominated diazaspiro intermediate is reacted with thioacetamide precursors under controlled conditions.
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Biological Significance
5.1 Antimicrobial Activity
Compounds with similar structural motifs have demonstrated potent antimicrobial properties against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls .
5.2 Anticancer Potential
The presence of bromophenyl and spirocyclic groups suggests potential anticancer activity through inhibition of key enzymes or receptors involved in cancer cell proliferation .
5.3 Molecular Docking Insights
Preliminary docking studies indicate strong binding affinities to enzyme active sites, such as kinases and proteases, which are crucial in disease pathways .
Applications in Medicinal Chemistry
The compound holds promise for:
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Antibacterial Drug Development: Its thioacetamide group enhances interactions with bacterial enzymes.
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Anticancer Agents: The diazaspiro core provides structural rigidity for selective receptor binding.
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Synthetic Intermediates: Useful in designing derivatives for broader pharmacological profiles.
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